molecular formula C24H20N2O2 B5289778 N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B5289778
M. Wt: 368.4 g/mol
InChI Key: UXVNPCBCSWYSJF-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DPIA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its ability to bind to the active site of HDACs and LSD1, thereby inhibiting their activity. This leads to changes in gene expression and can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to induce differentiation of certain cell types, such as neural stem cells and leukemia cells. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. Additionally, this compound has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One area of interest is its use in studying the role of HDACs and LSD1 in various disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used as a tool for studying the epigenetic regulation of gene expression and for developing new therapeutic agents targeting HDACs and LSD1.

Scientific Research Applications

N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in regulating gene expression and are involved in various biological processes, including cell differentiation and proliferation.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(21-16-25-22-14-8-7-13-19(21)22)24(28)26-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,20,25H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNPCBCSWYSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2,2-Diphenylethyl)-2-(1H-indol-3-yl)-2-oxo-acetamide was synthesized following the scheme I above starting from (1H-indol-3-yl)-oxo-acetyl chloride and 2,2-diphenyl-ethylamine. Yield (48%). HPLC ret. time 3.55 min, 10-99% CH3CN, 5 min run; NMR (400 MHz, DMSO-d6) δ 12.22 (s, 1H), 8.70 (t, J=5.9 Hz, 1H), 8.50 (s, 1H), 8.17 (m, 1H), 7.52 (m, 1H), 7.36-7.18 (m, 12H), 4.43 (t, J=8.0 Hz, 1H), 3.90 (dd, J=8.0, 6.0 Hz, 2H); ESI-MS 369.3 m/z (MH+).
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